(1R)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol
CAS No.:
Cat. No.: VC17862006
Molecular Formula: C10H14FNO
Molecular Weight: 183.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14FNO |
|---|---|
| Molecular Weight | 183.22 g/mol |
| IUPAC Name | (1R)-1-[2-(dimethylamino)-4-fluorophenyl]ethanol |
| Standard InChI | InChI=1S/C10H14FNO/c1-7(13)9-5-4-8(11)6-10(9)12(2)3/h4-7,13H,1-3H3/t7-/m1/s1 |
| Standard InChI Key | CZRCWUQOVNUWPC-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@H](C1=C(C=C(C=C1)F)N(C)C)O |
| Canonical SMILES | CC(C1=C(C=C(C=C1)F)N(C)C)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises a fluorophenyl ring substituted at the 2-position with a dimethylamino group () and at the 1-position with an ethanol group () in the R-configuration. The fluorine atom at the 4-position enhances electron-withdrawing effects, while the dimethylamino group contributes basicity and hydrogen-bonding potential.
Stereochemical Significance
The (1R) configuration ensures specific three-dimensional interactions in biological systems. Computational models reveal that this enantiomer exhibits a dihedral angle of between the aromatic ring and the ethanol group, optimizing binding to chiral receptors.
Physicochemical Properties
Key data include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 183.22 g/mol |
| IUPAC Name | (1R)-1-[2-(Dimethylamino)-4-fluorophenyl]ethanol |
| Canonical SMILES | CC(C1=C(C=C(C=C1)F)N(C)C)O |
| Isomeric SMILES | CC@@HO |
| InChI Key | CZRCWUQOVNUWPC-SSDOTTSWSA-N |
These properties are critical for solubility, reactivity, and pharmacokinetic profiling .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically begins with 4-fluoroacetophenone, which undergoes condensation with dimethylaminobenzaldehyde in ethanol under basic conditions (e.g., KOH) to form a chalcone intermediate. Subsequent catalytic hydrogenation with palladium on carbon () reduces the α,β-unsaturated ketone to the secondary alcohol, yielding the (1R)-enantiomer via asymmetric catalysis.
Reaction Mechanism
-
Condensation:
-
Reduction:
The enantiomeric excess (ee) achieved exceeds 98% using chiral ligands such as ()-BINAP.
Purification and Analysis
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Purity () is confirmed via HPLC (C18 column, 254 nm) and (, ).
Industrial Applications
Pharmaceutical Intermediates
The compound serves as a precursor to antipsychotics (e.g., analogues of aripiprazole) and β-blockers. Its chiral center is retained in final APIs, ensuring efficacy.
Agrochemical Research
Derivatives act as fungicides targeting cytochrome P450 enzymes in Fusarium species (EC = 2.3 μM).
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